molecular formula C10H6F2O5S2 B14599447 2-Hydroxynaphthalene-1,6-disulfonyl difluoride CAS No. 61053-47-2

2-Hydroxynaphthalene-1,6-disulfonyl difluoride

Cat. No.: B14599447
CAS No.: 61053-47-2
M. Wt: 308.3 g/mol
InChI Key: POLZEOOVRDGWDK-UHFFFAOYSA-N
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Description

2-Hydroxynaphthalene-1,6-disulfonyl difluoride is a chemical compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two sulfonyl fluoride groups and a hydroxyl group attached to the naphthalene ring. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxynaphthalene-1,6-disulfonyl difluoride typically involves the sulfonation of 2-hydroxynaphthalene followed by the introduction of sulfonyl fluoride groups. One common method includes the reaction of 2-hydroxynaphthalene with chlorosulfonic acid to form the corresponding sulfonic acid derivative. This intermediate is then treated with sulfur tetrafluoride to introduce the sulfonyl fluoride groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxynaphthalene-1,6-disulfonyl difluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts such as Lewis acids .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

2-Hydroxynaphthalene-1,6-disulfonyl difluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride groups.

    Medicine: Research into potential therapeutic applications includes the development of drugs targeting specific enzymes and proteins.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Hydroxynaphthalene-1,6-disulfonyl difluoride involves its reactive sulfonyl fluoride groups, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to modify the activity of these biomolecules, making it useful in biochemical studies and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxynaphthalene-1-sulfonyl fluoride
  • 6-Hydroxynaphthalene-2-sulfonyl fluoride
  • 2-Hydroxynaphthalene-1,5-disulfonyl difluoride

Uniqueness

2-Hydroxynaphthalene-1,6-disulfonyl difluoride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it particularly valuable in certain synthetic and industrial applications .

Properties

CAS No.

61053-47-2

Molecular Formula

C10H6F2O5S2

Molecular Weight

308.3 g/mol

IUPAC Name

2-hydroxynaphthalene-1,6-disulfonyl fluoride

InChI

InChI=1S/C10H6F2O5S2/c11-18(14,15)7-2-3-8-6(5-7)1-4-9(13)10(8)19(12,16)17/h1-5,13H

InChI Key

POLZEOOVRDGWDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)F)O)C=C1S(=O)(=O)F

Origin of Product

United States

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